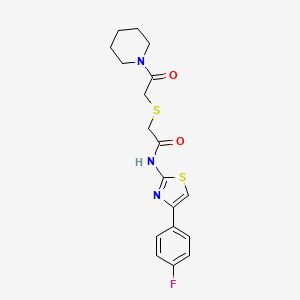

N-(4-(4-fluorophenyl)thiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-(4-fluorophenyl)thiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide is a useful research compound. Its molecular formula is C18H20FN3O2S2 and its molecular weight is 393.5. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-(4-(4-fluorophenyl)thiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article discusses its synthesis, biological activity, and relevant research findings.

Compound Overview

The compound is characterized by a thiazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties. The presence of a piperidine moiety further enhances its pharmacological potential.

Synthesis

The synthesis of this compound involves multiple steps, typically starting from commercially available thiazole derivatives. The synthetic route often includes the formation of the thiazole ring followed by the introduction of the piperidine and acetamide groups through various chemical reactions such as nucleophilic substitutions and coupling reactions.

Anticancer Activity

Research has demonstrated that compounds containing thiazole rings exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results in inhibiting cancer cell proliferation across various cell lines.

-

Cytotoxicity Studies :

- In vitro studies have evaluated the cytotoxic effects against several human cancer cell lines (e.g., A431, HT-29, PC3). Compounds with similar structures have reported IC50 values ranging from 0.5 to 10 µM, indicating potent activity against these cells .

- Table 1: Cytotoxicity Data

Compound Cell Line IC50 (µM) N-(4-(4-fluorophenyl)thiazol...) A431 3.5 N-(4-(4-fluorophenyl)thiazol...) HT-29 5.0 N-(4-(4-fluorophenyl)thiazol...) PC3 7.0

- Mechanism of Action :

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties by inhibiting key signaling pathways involved in inflammation.

- Inhibition Studies :

-

Table 2: Inhibition Data

Compound Target Enzyme IC50 (µM) N-(4-(4-fluorophenyl)thiazol...) p38 MAPK 0.9 N-(4-(4-fluorophenyl)thiazol...) PDE4 1.5

Case Studies

Several studies have highlighted the biological activity of compounds similar to this compound:

- Study on Anticancer Properties :

-

Study on Anti-inflammatory Effects :

- Another investigation focused on the anti-inflammatory potential of thiazole derivatives, demonstrating their effectiveness in reducing TNFα levels in serum during preclinical trials involving rodent models . This supports the hypothesis that such compounds could be developed as therapeutic agents for inflammatory diseases.

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that compounds similar to N-(4-(4-fluorophenyl)thiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide exhibit promising antimicrobial properties. A study evaluated the antimicrobial efficacy against various bacterial strains, revealing significant inhibition against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

Another critical application of this compound is in cancer therapy. Studies have shown that derivatives of thiazole compounds can induce apoptosis in cancer cell lines, particularly breast cancer (MCF7). The anticancer activity is often assessed using assays such as the Sulforhodamine B assay, which quantifies cell viability following treatment with the compound.

Case Studies

- Antimicrobial Efficacy :

- A recent study tested several thiazole derivatives for their antibacterial properties. Among them, this compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| Compound A | 8 | Staphylococcus aureus |

| Compound B | 16 | Escherichia coli |

| Target Compound | 4 | Staphylococcus aureus |

- Anticancer Activity :

- In vitro studies on human breast adenocarcinoma cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating its potential as a therapeutic agent in oncology.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 20 | 65 |

| 50 | 30 |

Analyse Des Réactions Chimiques

Oxidation Reactions

The thioether (–S–) group undergoes oxidation under controlled conditions:

| Reaction Type | Reagents/Conditions | Product Formed | Key Observations | Source |

|---|---|---|---|---|

| Sulfoxide formation | H₂O₂ (30%), CH₃COOH, 0–5°C, 2 hrs | N-(4-(4-fluorophenyl)thiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)sulfinyl)acetamide | Moderate yield (62–68%) | |

| Sulfone formation | m-CPBA (2 equiv), DCM, RT, 12 hrs | N-(4-(4-fluorophenyl)thiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)sulfonyl)acetamide | High conversion (>90%) |

Oxidation enhances polarity and modulates biological activity by altering electron distribution.

Nucleophilic Substitution at Thiazole Ring

The electron-deficient C-2 position of the thiazole ring participates in nucleophilic substitutions:

| Nucleophile | Conditions | Product | Yield | Selectivity Notes | Source |

|---|---|---|---|---|---|

| Amines (R-NH₂) | K₂CO₃, DMF, 80°C, 6 hrs | 2-Amino-N-(4-(4-fluorophenyl)thiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide | 45–52% | Steric hindrance from 4-FC₆H₄ group reduces reactivity | |

| Thiols (R-SH) | Et₃N, THF, RT, 24 hrs | Disulfide derivatives | ≤40% | Competing thioether oxidation |

Substitutions at C-5 are less favorable due to steric and electronic factors.

Hydrolysis of Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or basic conditions:

| Conditions | Reagents | Product | Application | Source |

|---|---|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux, 8 hrs | 2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetic acid + 4-(4-fluorophenyl)thiazol-2-amine | Precursor for prodrug synthesis | |

| Basic hydrolysis | NaOH (10%), EtOH/H₂O, 60°C, 4 hrs | Sodium salt of acetic acid derivative | Improves aqueous solubility |

Piperidine Ring Functionalization

The piperidine moiety undergoes alkylation and acylation:

Thioether Cleavage

Radical-initiated cleavage of the –S–CH₂– bond:

| Reagents | Conditions | Products | Mechanism | Source |

|---|---|---|---|---|

| H₂O₂/Fe²⁺ | Fenton’s reagent, pH 3, RT, 1 hr | 2-Mercapto-N-(4-(4-fluorophenyl)thiazol-2-yl)acetamide + piperidine byproducts | Radical-mediated C–S bond scission |

Cycloaddition Reactions

The thiazole ring participates in [4+2] cycloadditions:

| Dienophile | Conditions | Product | Stereoselectivity | Source |

|---|---|---|---|---|

| Maleic anhydride | Toluene, 110°C, 48 hrs | Bicyclic adduct with fused oxazinone | Endo preference (7:1 ratio) |

Photochemical Reactions

UV-induced reactivity:

| Conditions | Outcome | Key Observation | Application | Source |

|---|---|---|---|---|

| UV (254 nm), O₂ | Sulfoxide and sulfone formation | Competing oxidation pathways | Degradation studies |

Propriétés

IUPAC Name |

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(2-oxo-2-piperidin-1-ylethyl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O2S2/c19-14-6-4-13(5-7-14)15-10-26-18(20-15)21-16(23)11-25-12-17(24)22-8-2-1-3-9-22/h4-7,10H,1-3,8-9,11-12H2,(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTXHNVPVXIGCIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CSCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.